molecular formula C14H17N3O6 B1205594 Para-nitrobenzyl glutaryl glycinic acid

Para-nitrobenzyl glutaryl glycinic acid

Cat. No. B1205594
M. Wt: 323.3 g/mol
InChI Key: UCFVFUIGNWHAJJ-UHFFFAOYSA-N
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Description

P-nitrobenzyl glutaryl glycinic acid is a glycine derivative in which a glycine core carries an N-{5-[(4-nitrobenzyl)amino]-5-oxopentanoyl} substituent. It has a role as an epitope. It is a glycine derivative and a C-nitro compound. It derives from a glutaric acid.

Scientific Research Applications

Optical Activity and Polymer Stability

Para-nitrobenzyl glutaryl glycinic acid derivatives, like poly(γ-nitrobenzyl-L-glutamates), exhibit optical activity in specific solvents, such as dichloracetic acid (DCA) and trifluoroacetic acid (TFA). This optical activity is notable in studies involving circular dichroism (CD) and optical rotatory dispersion (ORD), with implications for understanding polymer stability and helix-coil transitions in various solvents (Barny & Loucheux-Lefebvre, 1973).

Bioreductive Alkylating Agents

Certain para-nitrobenzyl esters, including those related to para-nitrobenzyl glutaryl glycinic acid, can potentially serve as bioreductive alkylating agents. This application is critical in cancer research, where these compounds may contribute to the development of novel antitumor treatments (Wakselman, Cerutti & Chany, 1990).

NMDA Receptor Studies

In neuroscience research, derivatives of para-nitrobenzyl glutaryl glycinic acid, such as CNB-glutamate, are used to study the N-methyl-D-aspartate (NMDA) receptors. These compounds can inhibit NMDA receptors under certain conditions, providing a tool for detailed study of synaptic processes and neurotransmitter functions (Maier et al., 2005).

Enzyme Optimization

Para-nitrobenzyl derivatives are also used in enzyme optimization for industrial applications. For example, optimizing para-nitrobenzyl esterase for increased activity demonstrates the potential for significant improvement in biocatalysts for various industrial processes (Arnold & Moore, 1997).

Glycosylation Reactions

The o-nitrobenzyl group, a derivative of para-nitrobenzyl glutaryl glycinic acid, is used in glycosylation reactions. This methodology aids in the stereocontrolled synthesis of glucosides, extending the concept of participating groups in such reactions (Buda, Gołębiowska & Młynarski, 2013).

Photolabile Precursors in Neurotransmitter Studies

Para-nitrobenzyl derivatives are also pivotal in creating photolabile precursors of neurotransmitters like glutamate, offering a tool for rapid chemical kinetic investigations of neurotransmitter receptors (Wieboldt et al., 1994).

Enzyme Immobilization and Reusability

Para-nitrobenzyl esterase, derived from Bacillus subtilis, demonstrates potential for immobilization on magnetic supports. This application is particularly relevant for increasing the reusability and stability of enzymes in aqueous media, vital for industrial biocatalysis (Park et al., 2010).

properties

Product Name

Para-nitrobenzyl glutaryl glycinic acid

Molecular Formula

C14H17N3O6

Molecular Weight

323.3 g/mol

IUPAC Name

2-[[5-[(4-nitrophenyl)methylamino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C14H17N3O6/c18-12(2-1-3-13(19)16-9-14(20)21)15-8-10-4-6-11(7-5-10)17(22)23/h4-7H,1-3,8-9H2,(H,15,18)(H,16,19)(H,20,21)

InChI Key

UCFVFUIGNWHAJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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